3-((2'-(Benzoylaminosulfonyl)biphenyl-4-yl)methyl)-2-ethyl-5,7-dimethyl-3H-imidazo(4,5-b)pyridine
Overview
Description
The compound appears to be a complex organic molecule with several functional groups. It contains a biphenyl group, which consists of two phenyl rings connected by a single bond. It also has a benzoylaminosulfonyl group, an imidazo[4,5-b]pyridine group, and an ethyl group. These groups could potentially confer a variety of chemical properties to the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis pathway. However, the biphenyl group could potentially be formed through a Suzuki coupling, the benzoylaminosulfonyl group might be introduced through a sulfonylation reaction, and the imidazo[4,5-b]pyridine group could potentially be synthesized through a cyclization reaction.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heterocycles. The biphenyl group could potentially exhibit conformational isomerism, depending on the rotation around the single bond connecting the two phenyl rings. The imidazo[4,5-b]pyridine group is a fused ring system containing nitrogen atoms, which could participate in hydrogen bonding and other intermolecular interactions.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the presence of the benzoylaminosulfonyl group suggests that it could potentially undergo reactions typical of sulfonyl groups, such as substitution or elimination reactions. The imidazo[4,5-b]pyridine group might be able to participate in nucleophilic substitution reactions at the pyridine ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The presence of the sulfonyl group could potentially make the compound acidic.Scientific Research Applications
Synthesis and Biological Activity
The synthesis of imidazo[1,2-a]pyridines substituted at the 3-position, aiming at potential antisecretory and cytoprotective antiulcer agents, highlights the interest in this chemical class for therapeutic uses. For instance, these compounds have been explored for their cytoprotective properties in models of ethanol- and HCl-induced gastric damage, although none showed significant antisecretory activity in the gastric fistula rat model. This demonstrates the chemical versatility and potential biological relevance of compounds within this chemical framework (Starrett et al., 1989).
Coordination Chemistry and Molecular Docking
Studies on the coordination chemistry of related compounds have elucidated the interaction of these molecules with metal centers, which is crucial for understanding their potential as ligands in the development of metal-organic frameworks or catalytic systems. For example, research into the rearrangement and coordination of specific sulfonylamino-substituted benzene compounds with nickel centers has contributed to the field of coordination chemistry, offering insights into the structural characteristics and reactivity of these complexes (Bermejo et al., 2000).
Additionally, molecular docking studies of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been conducted to evaluate their interactions with target proteins. Such studies are instrumental in the drug discovery process, providing preliminary assessments of the binding affinities and potential efficacy of compounds as therapeutic agents (Flefel et al., 2018).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling this compound to minimize risk of exposure.
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promising activity in a particular application, further studies could be conducted to optimize its properties and evaluate its efficacy and safety in more detail.
Please note that this analysis is based on the general chemical knowledge and the specific compound might behave differently. For a comprehensive and accurate analysis, experimental data and peer-reviewed research are needed.
properties
IUPAC Name |
N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]phenyl]sulfonylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O3S/c1-4-27-32-28-20(2)18-21(3)31-29(28)34(27)19-22-14-16-23(17-15-22)25-12-8-9-13-26(25)38(36,37)33-30(35)24-10-6-5-7-11-24/h5-18H,4,19H2,1-3H3,(H,33,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUNMFCWFYFUGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)C5=CC=CC=C5)N=C(C=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166239 | |
Record name | MK 996 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2'-(Benzoylaminosulfonyl)biphenyl-4-yl)methyl)-2-ethyl-5,7-dimethyl-3H-imidazo(4,5-b)pyridine | |
CAS RN |
157263-00-8 | |
Record name | MK 996 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157263008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK 996 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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